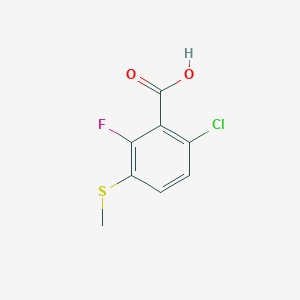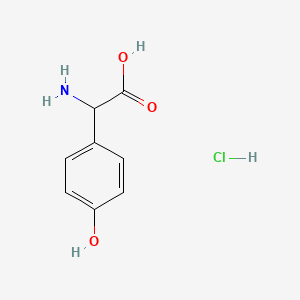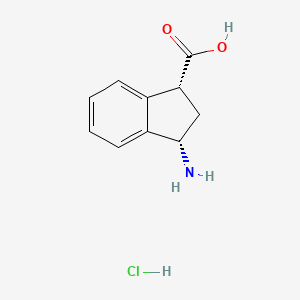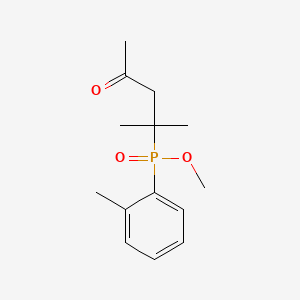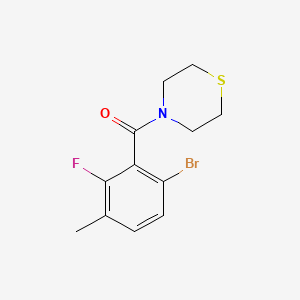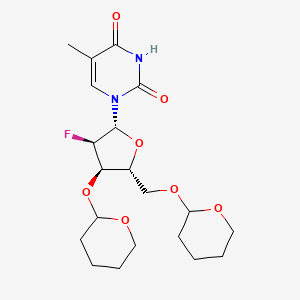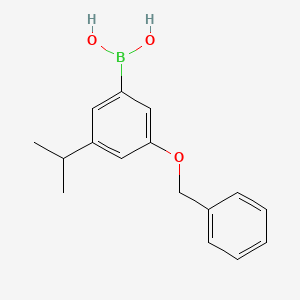
(3-(Benzyloxy)-5-isopropylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Benzyloxy)-5-isopropylphenyl)boronic acid is an organoboron compound with the molecular formula C13H17BO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a benzyloxy group at the 3-position and an isopropyl group at the 5-position. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-5-isopropylphenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes:
Starting Materials: 3-benzyloxy-5-isopropylphenyl halide and a boronic acid derivative.
Catalyst: Palladium(0) or Palladium(II) complexes.
Base: Commonly used bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Continuous Flow Systems: To enhance efficiency and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-(Benzyloxy)-5-isopropylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Corresponding phenol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3-(Benzyloxy)-5-isopropylphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (3-(Benzyloxy)-5-isopropylphenyl)boronic acid involves its interaction with various molecular targets:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes by forming reversible covalent bonds with active site residues.
Signal Transduction: Modulates signaling pathways by interacting with specific proteins and receptors.
Cellular Uptake: Facilitates the transport of boron into cells, which can be utilized in boron neutron capture therapy (BNCT) for cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
3-Benzyloxyphenylboronic acid: Similar structure but lacks the isopropyl group.
5-Isopropylphenylboronic acid: Similar structure but lacks the benzyloxy group.
Phenylboronic acid: The parent compound without any substituents.
Uniqueness
(3-(Benzyloxy)-5-isopropylphenyl)boronic acid is unique due to the presence of both benzyloxy and isopropyl groups, which confer distinct reactivity and properties. This dual substitution enhances its utility in various synthetic and research applications, making it a valuable compound in the field of organoboron chemistry.
Propiedades
Fórmula molecular |
C16H19BO3 |
|---|---|
Peso molecular |
270.1 g/mol |
Nombre IUPAC |
(3-phenylmethoxy-5-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C16H19BO3/c1-12(2)14-8-15(17(18)19)10-16(9-14)20-11-13-6-4-3-5-7-13/h3-10,12,18-19H,11H2,1-2H3 |
Clave InChI |
FEQYULVSXRYMQP-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(C)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl [1,4'-bipiperidin]-3-ylcarbamate](/img/structure/B14022324.png)
![N-((3R,4S)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14022336.png)


